3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone
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Overview
Description
3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the 3-Methylbenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the substituents, leading to different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-((3-Methylbenzyl)thio)-4(3H)-quinazolinone: Lacks the 4-chlorophenyl group.
3-(4-Chlorophenyl)-4(3H)-quinazolinone: Lacks the 3-methylbenzylthio group.
3-(4-Chlorophenyl)-2-((benzyl)thio)-4(3H)-quinazolinone: Lacks the methyl group on the benzylthio substituent.
Uniqueness
3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone is unique due to the presence of both the 4-chlorophenyl and 3-methylbenzylthio groups. These substituents contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
476484-77-2 |
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Molecular Formula |
C22H17ClN2OS |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-5-4-6-16(13-15)14-27-22-24-20-8-3-2-7-19(20)21(26)25(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3 |
InChI Key |
XRMLQZBUBWLCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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